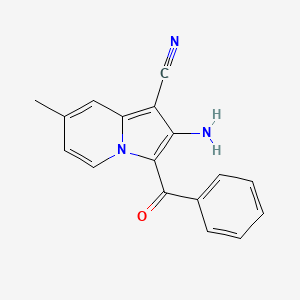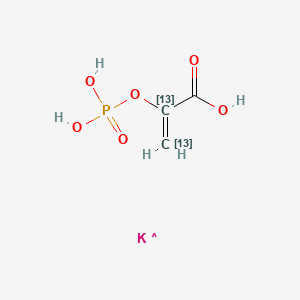
Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP) is a labeled compound used extensively in metabolic research. It is a potassium salt of phosphoenol pyruvate, where the carbon atoms at positions 2 and 3 are enriched with the stable isotope carbon-13. This compound is primarily used in studies involving metabolic pathways and enzyme kinetics due to its role as an intermediate in glycolysis and gluconeogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves the isotopic labeling of phosphoenol pyruvate. The process typically starts with the synthesis of labeled pyruvate, which is then phosphorylated to produce phosphoenol pyruvate. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired positions .
Industrial Production Methods
Industrial production of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced chromatographic techniques to separate and purify the labeled compound. The final product is then converted to its potassium salt form and packaged under conditions that prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Potassium phosphoenol pyruvate (2,3-13C2, 99%) undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form various phosphorylated intermediates.
Hydrolysis: It can be hydrolyzed to produce pyruvate and inorganic phosphate.
Enzymatic Reactions: It participates in enzyme-catalyzed reactions, such as those involving pyruvate kinase and enolase.
Common Reagents and Conditions
Common reagents used in reactions involving potassium phosphoenol pyruvate include adenosine triphosphate (ATP), magnesium ions, and various enzymes. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products
The major products formed from reactions involving potassium phosphoenol pyruvate include pyruvate, adenosine diphosphate (ADP), and inorganic phosphate. These products are crucial intermediates in metabolic pathways .
Scientific Research Applications
Potassium phosphoenol pyruvate (2,3-13C2, 99%) is widely used in scientific research, particularly in the following areas:
Metabolic Studies: It is used to trace metabolic pathways and study enzyme kinetics.
Isotope Labeling: The carbon-13 labeling allows for the tracking of carbon atoms through metabolic processes using nuclear magnetic resonance (NMR) spectroscopy.
Biological Research: It is used to study the role of phosphoenol pyruvate in cellular metabolism and energy production.
Medical Research: It is used in studies related to metabolic disorders and the development of therapeutic interventions.
Mechanism of Action
Potassium phosphoenol pyruvate (2,3-13C2, 99%) exerts its effects by participating in metabolic reactions as an intermediate. It acts as a substrate for enzymes such as pyruvate kinase, which catalyzes the conversion of phosphoenol pyruvate to pyruvate, generating ATP in the process. The labeled carbon atoms allow researchers to track the movement and transformation of the compound within metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphoenol pyruvate: The unlabeled form of the compound.
Sodium phosphoenol pyruvate: A sodium salt variant.
Phosphoenol pyruvate (13C): Labeled with carbon-13 at a single position.
Uniqueness
Potassium phosphoenol pyruvate (2,3-13C2, 99%) is unique due to its dual carbon-13 labeling, which provides more detailed information in metabolic studies compared to single-labeled or unlabeled variants. This dual labeling allows for more precise tracking of metabolic processes and enzyme activities .
Properties
Molecular Formula |
C3H5KO6P |
|---|---|
Molecular Weight |
209.13 g/mol |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/i1+1,2+1; |
InChI Key |
RJPINWGLSYHRIW-AWQJXPNKSA-N |
Isomeric SMILES |
[13CH2]=[13C](C(=O)O)OP(=O)(O)O.[K] |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


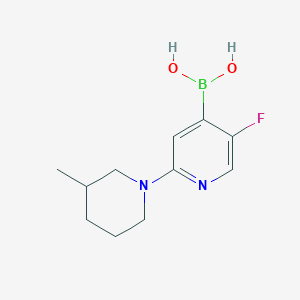

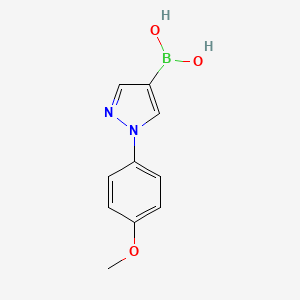
![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)

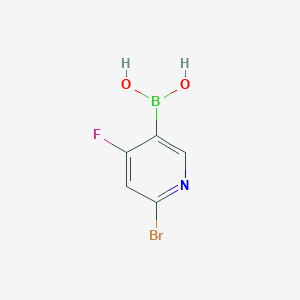
![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)

